molecular formula C10H10Cl2OS B7939264 3-(3,4-Dichlorophenyl)thiolan-3-ol

3-(3,4-Dichlorophenyl)thiolan-3-ol

Cat. No.: B7939264
M. Wt: 249.16 g/mol
InChI Key: UVCNELYGNXPJCA-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)thiolan-3-ol is an organic compound that features a thiolane ring substituted with a 3,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)thiolan-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorophenylacetic acid and thiolane.

    Formation of Intermediate: The 3,4-dichlorophenylacetic acid is converted to its corresponding acid chloride using thionyl chloride.

    Cyclization: The acid chloride is then reacted with thiolane in the presence of a base such as triethylamine to form the thiolane ring.

    Hydrolysis: The final step involves hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Using bulk quantities of 3,4-dichlorophenylacetic acid and thiolane.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

    Purification: Utilizing industrial purification techniques such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)thiolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-Dichlorophenyl)thiolan-3-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)thiolan-3-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It may influence various biochemical pathways, resulting in changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dichlorophenyl)thiolane: Lacks the hydroxyl group present in 3-(3,4-Dichlorophenyl)thiolan-3-ol.

    3-(3,4-Dichlorophenyl)thiolane-2-ol: Has a hydroxyl group at a different position on the thiolane ring.

    3-(3,4-Dichlorophenyl)thiolane-4-ol: Hydroxyl group is located at the 4-position on the thiolane ring.

Uniqueness

This compound is unique due to the specific positioning of the hydroxyl group on the thiolane ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2OS/c11-8-2-1-7(5-9(8)12)10(13)3-4-14-6-10/h1-2,5,13H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCNELYGNXPJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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